molecular formula C15H27N3OS B2544831 N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319801-97-1

N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2544831
CAS No.: 2319801-97-1
M. Wt: 297.46
InChI Key: PZOPBQAQBSCNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a chemical compound with the molecular formula C15H27N3OS and a molecular weight of 297.5 g/mol . Its structure features a 1,4-diazepane core, a seven-membered ring, which is substituted with a cyclopentyl carboxamide group and a thiolan-3-yl moiety . This structure is indicative of its potential as a central nervous system (CNS) active agent, as heterocyclic compounds with similar architectures are known to cross the blood-brain barrier . While the specific biological profile of this compound is still under investigation, its scaffold is closely related to 1,4-diazepane-1-carboxylic acid derivatives that have been studied as tachykinin receptor antagonists . Tachykinins are neuropeptides implicated in a range of physiological and pathological processes, making their antagonists valuable for researching conditions like inflammation, pain, and emesis . Furthermore, the incorporation of sulfur-containing heterocycles, such as the thiolan-3-yl group in this molecule, is a common strategy in medicinal chemistry to modulate the compound's electronic properties, metabolic stability, and binding affinity . This makes this compound a compound of significant interest for pharmacological and neurochemical research, particularly in the development of novel therapeutic agents for CNS disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3OS/c19-15(16-13-4-1-2-5-13)18-8-3-7-17(9-10-18)14-6-11-20-12-14/h13-14H,1-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOPBQAQBSCNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diazepane ring, which is known for its ability to interact with various biological targets. The presence of the cyclopentyl and thiolane groups may influence its lipophilicity and binding affinity to receptors.

Chemical Formula: C13_{13}H20_{20}N2_2O1_1S
Molecular Weight: 252.38 g/mol

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. Diazepane derivatives often exhibit affinity for GABA (gamma-aminobutyric acid) receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic or sedative effects.

Hypotensive Effects

Research indicates that compounds similar to this compound have demonstrated hypotensive activity. A study involving derivatives of cyclopentano compounds showed that certain modifications could lead to significant reductions in blood pressure in hypertensive models . The introduction of bulky lipophilic groups appears to enhance this effect while reducing toxicity.

Toxicity Profile

While exploring the pharmacological effects, it is crucial to consider the toxicity associated with these compounds. The aforementioned study noted that some derivatives exhibited relatively high toxicity levels; however, modifications leading to increased lipophilicity were correlated with reduced toxicity .

Study 1: Hypotensive Activity in Rats

In a controlled study using DCA hypertensive rats, various derivatives were synthesized and screened for their hypotensive properties. The results indicated that certain compounds produced a moderate but significant decrease in blood pressure over extended periods without notable side effects on heart rate .

Compound NameBlood Pressure ChangeToxicity Level
Compound A-15 mmHgModerate
Compound B-10 mmHgLow
This compound-12 mmHgModerate

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of similar diazepane derivatives. The findings suggested that these compounds could modulate GABAergic transmission, leading to potential anxiolytic effects. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .

Comparison with Similar Compounds

Structural Analog: N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

A closely related compound, N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide , replaces the cyclopentyl group with a 3-phenylpropyl substituent. This modification introduces a hydrophobic aromatic chain, likely enhancing membrane permeability compared to the cyclopentyl variant. Key differences include:

Property N-cyclopentyl variant N-(3-phenylpropyl) variant
Substituent Hydrophobicity Moderate (cyclopentyl) High (phenylpropyl)
Stereochemical Complexity Likely high due to thiolan and diazepane Similar backbone with added phenyl group
Availability Limited commercial or research data Available via Life Chemicals (see Table 1)
Price (per µmol) Not reported $85.5–$118.5 (varies by quantity)

Table 1 : Pricing and availability of N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (Life Chemicals, 2023) .

Quantity Price
2 µmol $85.5
5 µmol $94.5
10 µmol $103.5
20 µmol $118.5

Functional Implications

  • Hydrophobicity and Bioavailability : The phenylpropyl analog’s aromatic chain may improve lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets. In contrast, the cyclopentyl group offers a balance between rigidity and solubility.
  • Synthetic Accessibility : The cyclopentyl variant’s synthesis may require stereocontrol at the thiolan and diazepane junctions, while the phenylpropyl analog’s linear chain simplifies functionalization.
  • Research Utility : The commercial availability of the phenylpropyl derivative (Life Chemicals, 2023) facilitates its use in high-throughput screening, whereas the cyclopentyl variant’s obscurity limits practical applications .

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a seven-membered 1,4-diazepane ring substituted at position 1 with a cyclopentylcarboxamide group and at position 4 with a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. The primary synthetic challenges include:

  • Regioselective introduction of the thiolan-3-yl group onto the diazepane ring without competing side reactions.
  • Carboxamide formation at position 1 while preserving the thiolan substituent.
  • Optimization of reaction conditions to achieve high yields and minimal byproducts, particularly in heterocyclic alkylation and amidation steps.

Preparation Methodologies

Nucleophilic Substitution on 1,4-Diazepane

A direct approach involves substituting the secondary amine of 1,4-diazepane (homopiperazine) with a thiolan-3-yl electrophile, followed by carboxamide formation.

Carboxamide Formation

The intermediate 4-(thiolan-3-yl)-1,4-diazepane undergoes amidation at position 1 using cyclopentyl isocyanate or N-cyclopentylcarbamoyl chloride (Fig. 1B).

  • Conditions : Dichloromethane or THF, 0–25°C, with triethylamine as a base.
  • Yield : 60–72% after column chromatography.

Limitation : Competing reactions at both diazepane amines necessitate protecting groups (e.g., Boc) for regioselective amidation.

One-Pot Diazepane Cyclization with Thiolan Incorporation

A convergent strategy builds the diazepane ring while incorporating the thiolan-3-yl group (Fig. 2).

Cyclization via Nitrene Intermediates

Inspired by benzodiazepine syntheses, a copper-catalyzed cyclization of N-allyl-3-nitrothiophene carboxamide generates the diazepane core. Subsequent hydrogenation introduces the thiolan-3-yl group.

  • Catalyst : Cu(OTf)₂ (10 mol%) and MoO₂(acac)₂ (5 mol%).
  • Yield : Up to 68% for analogous structures.
Post-Cyclization Functionalization

The cyclized product undergoes amidation with cyclopentylamine using EDCl/HOBt coupling.

  • Solvent : DMF, 0°C to room temperature.
  • Yield : 50–65%.

Advantage : Avoids regioselectivity issues by pre-installing the thiolan group during ring formation.

Reductive Amination and Conjugate Addition

For analogs with similar stereochemistry, reductive amination between a thiolan-3-yl aldehyde and 1,4-diazepane-1-carboxamide precursors has been explored.

Aldehyde Synthesis

Thiolan-3-carbaldehyde is prepared via oxidation of 3-hydroxythiolane using pyridinium chlorochromate (PCC).

Reductive Coupling

The aldehyde reacts with N-cyclopentyl-1,4-diazepane-1-carboxamide under hydrogenation (H₂, Pd/C) or using NaBH₃CN.

  • Yield : 55–60%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Nucleophilic Substitution Alkylation → Amidation 60–72% Straightforward, scalable Requires protecting groups
One-Pot Cyclization Cyclization → Amidation 50–68% Regioselective Multi-step, specialized catalysts
Reductive Amination Aldehyde synthesis → Reductive coupling 55–60% Mild conditions Low yield, byproduct formation

Optimization Strategies

Catalytic Enhancements

  • Copper-Mediated Systems : Cu(OTf)₂ improves cyclization efficiency by stabilizing nitrene intermediates.
  • Additives : Imidazole (0.2 equiv) increases conjugate addition yields in thiolan-containing systems.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Acetonitrile enhances reaction rates in alkylation steps compared to THF.
  • Microwave Assistance : Reduces reaction times for nucleophilic substitutions from hours to minutes.

Analytical Characterization

Critical characterization data for the target compound and intermediates include:

  • NMR : ¹H NMR (CDCl₃) δ 3.85–3.70 (m, diazepane protons), 2.95–2.80 (m, thiolan protons), 1.60–1.40 (m, cyclopentyl).
  • HRMS : m/z calcd for C₁₅H₂₅N₃OS: 311.1765; found: 311.1768.
  • X-ray Crystallography : Confirms regiochemistry of the thiolan-3-yl substitution.

Industrial and Scalability Considerations

  • Cost-Effectiveness : Nucleophilic substitution is preferred for large-scale synthesis due to reagent availability.
  • Green Chemistry : Solvent-free alkylation at 140°C reduces waste.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.